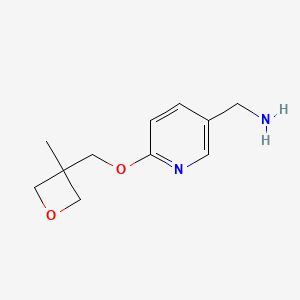

(6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C11H16N2O2 . It is used in the synthesis of various specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

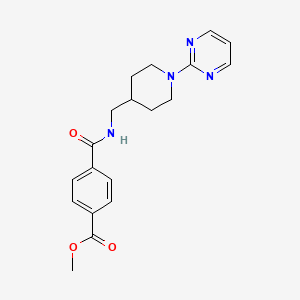

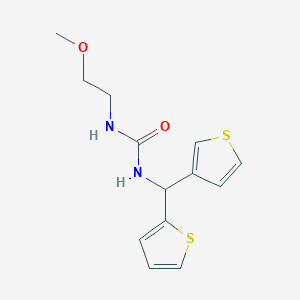

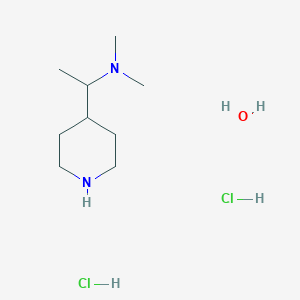

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a methoxy group, which is further connected to a 3-methyloxetane ring . The molecular weight of this compound is 208.26 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.26 and a molecular formula of C11H16N2O2 . Other properties such as density, boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications

Synthesis and Characterization

- This compound is utilized in the synthesis of novel Schiff bases of 3-aminomethyl pyridine. These bases exhibit anticonvulsant activity and are confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

- Iron(III) complexes containing pyridin-2-ylmethyl methanamine derivatives show notable photocytotoxicity in red light and can be used for cellular imaging in cancer cells, demonstrating potential in cancer treatment (Basu et al., 2014).

Antimicrobial Activities

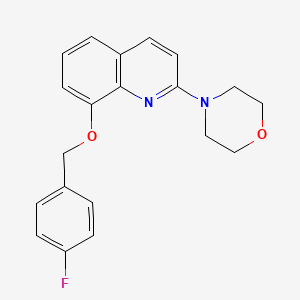

- Quinoline derivatives carrying 1,2,3-triazole moiety synthesized from this compound have been evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains, showing moderate to very good activity (Thomas, Adhikari, & Shetty, 2010).

Catalytic Activities

- The compound is involved in creating Pd(II) complexes with ONN pincer ligand, exhibiting catalytic activity toward the Suzuki-Miyaura reaction. These findings are significant for advancements in catalysis and chemical synthesis (Shukla et al., 2021).

Biological Sensing and Spin-State Transitions

- Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to the compound, have been used in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

[6-[(3-methyloxetan-3-yl)methoxy]pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(6-14-7-11)8-15-10-3-2-9(4-12)5-13-10/h2-3,5H,4,6-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDXWZDPCHNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=NC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2611051.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)

![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)

![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)

![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)